molecular formula C14H22N2O3 B11375531 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide

Cat. No.: B11375531
M. Wt: 266.34 g/mol
InChI Key: FSGFMTWPBGEIDE-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide is a synthetic organic compound that features a furan ring, a morpholine ring, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine ring: This step involves the reaction of the furan derivative with morpholine, often under reflux conditions in the presence of a suitable solvent.

    Attachment of the butanamide group: The final step involves the acylation of the intermediate compound with butanoyl chloride or a similar reagent, typically in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Furan-2-yl-2-morpholin-4-yl-ethylamine: Shares the furan and morpholine rings but lacks the butanamide group.

    N-(2-furylmethyl)morpholine: Contains the furan and morpholine rings but with a different substitution pattern.

    2-(furan-2-yl)-2-(morpholin-4-yl)ethan-1-amine: Similar structure but with an ethanamine group instead of butanamide.

Uniqueness

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]butanamide is unique due to the presence of the butanamide group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]butanamide

InChI

InChI=1S/C14H22N2O3/c1-2-4-14(17)15-11-12(13-5-3-8-19-13)16-6-9-18-10-7-16/h3,5,8,12H,2,4,6-7,9-11H2,1H3,(H,15,17)

InChI Key

FSGFMTWPBGEIDE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC(C1=CC=CO1)N2CCOCC2

Origin of Product

United States

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